2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide
Description
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-17(21-13-6-1-2-7-13)12-25-19-14(8-5-11-20-19)18-22-15-9-3-4-10-16(15)23-18/h3-5,8-11,13H,1-2,6-7,12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYTVYOCHWAEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide typically involves multiple steps:
Formation of the Benzoimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.
Pyridine Ring Introduction: The benzoimidazole derivative is then reacted with a halogenated pyridine compound in the presence of a base such as potassium carbonate to form the desired pyridine linkage.
Thioether Formation: The intermediate product is treated with a thiol reagent, often under basic conditions, to introduce the sulfur atom.
Cyclopentylacetamide Attachment: Finally, the compound is reacted with cyclopentylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzoimidazole ring can be reduced to amines.
Substitution: The halogenated pyridine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that may have catalytic or electronic applications.
Biology and Medicine
In medicinal chemistry, this compound’s structure suggests potential as an inhibitor of enzymes or receptors involved in disease pathways. Its benzoimidazole and pyridine moieties are common in pharmacologically active compounds, indicating possible applications in cancer therapy, antimicrobial treatments, and anti-inflammatory drugs.
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzoimidazole and pyridine rings could interact with amino acid residues in the active site through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The target compound’s pyridine-benzoimidazole-thioether scaffold distinguishes it from analogues with quinoline, naphthalene, or thiazole cores (Table 1). For example:
- Compound 9j (): Replaces pyridine with quinoline, enhancing aromatic surface area for π-π interactions .
- Compound 6h (): Uses a thioquinoline core, improving α-glucosidase inhibition (IC50 = 12.3 µM) .
- 296273-77-3 (): Lacks the pyridine ring, instead directly linking benzoimidazole to acetamide via thioether .
Table 1: Structural and Physical Properties
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Nitro (9j) and trifluoromethyl (296273-77-3) groups may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy (9m, ) and methyl (9l, ) substituents improve solubility but may weaken target affinity .
- Cyclopentyl Group (Target Compound): The non-planar cyclopentyl substituent likely offers steric bulk and moderate lipophilicity, balancing membrane permeability and binding pocket accommodation.
Key Research Findings and Implications
Structural Flexibility: Pyridine/quinoline cores enhance π-stacking, while thioether linkages improve metabolic stability .
Substituent Trade-offs : EWGs boost potency but hinder solubility; EDGs and aliphatic groups (e.g., cyclopentyl) offer balanced pharmacokinetics .
Synthetic Scalability : Carbodiimide-mediated coupling () and reflux methods () are reproducible for large-scale synthesis .
Biological Activity
The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : The compound features a benzimidazole moiety linked to a pyridine ring through a thioether bond.
- Functional Groups : The presence of a cyclopentylacetamide side chain enhances its pharmacological properties.
Mechanisms of Biological Activity
-
Inhibition of IGF-1R :
- Research indicates that related compounds with similar structures have been identified as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cancer cell proliferation and survival .
- The introduction of amine-containing side chains at specific positions has been shown to enhance potency against IGF-1R, suggesting that modifications to the cyclopentyl group may also influence activity .
-
Antiproliferative Effects :
- Studies on related benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. Compounds in this class exhibited IC50 values ranging from 0.54 to 31.86 μM .
- The mechanism involves disruption of microtubule assembly, leading to apoptosis in cancer cells, as evidenced by assays measuring mitochondrial membrane potential and reactive oxygen species (ROS) generation .
- Tubulin Polymerization Inhibition :
Table 1: Biological Activity Summary
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates. Key steps include:
- Thioether linkage formation : Reacting 3-(1H-benzimidazol-2-yl)pyridin-2-thiol with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) to form the thioether bond .
- Cyclopentyl group incorporation : Use of cyclopentylamine in nucleophilic acyl substitution reactions with activated acetamide intermediates, often catalyzed by HOBt/EDCI or similar coupling agents .
Optimization involves solvent selection (DMF vs. THF), temperature control (60–80°C), and catalyst ratios to maximize yield (reported 60–75%) and purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend of benzimidazole at ~3400 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, pyridyl protons at δ 7.5–8.5 ppm) and carbon backbone .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC/Purity analysis : Uses C18 columns with acetonitrile/water gradients to assess purity (>95% target) .
Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer:
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to determine frontier orbitals (HOMO/LUMO), charge distribution, and nucleophilic/electrophilic sites .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities and guide SAR .
- Reactivity indices : Calculate Fukui functions to identify sites prone to electrophilic attack (e.g., sulfur in thioether linkage) .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Methodological Answer:
- Substituent variation : Modify the cyclopentyl group (e.g., bulkier alkyl chains) or benzimidazole substituents (electron-withdrawing groups like -NO₂) to enhance target binding .
- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to alter solubility and metabolic stability .
- In vitro assays : Test analogues against disease-specific targets (e.g., kinases, GPCRs) using fluorescence polarization or enzymatic inhibition assays .
Advanced: How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to identify misassignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., benzimidazole NH tautomerism) .
Advanced: What strategies are effective for designing stable analogues with improved pharmacokinetics?
Methodological Answer:
- Metabolic stability : Introduce deuterium at labile positions (e.g., acetamide methyl groups) to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .
- Solubility enhancement : Incorporate PEGylated side chains or salt formation (e.g., hydrochloride) .
Basic: How to evaluate the compound’s biological activity in disease models?
Methodological Answer:
- In vitro screening : Use cell-based assays (MTT, apoptosis markers) to assess cytotoxicity and mechanism of action .
- Target engagement : Employ surface plasmon resonance (SPR) or thermal shift assays to quantify binding to purified proteins .
- In vivo models : Administer in rodent xenografts (e.g., cancer) with PK/PD profiling to measure tumor growth inhibition and bioavailability .
Advanced: How to assess environmental impact and degradation pathways?
Methodological Answer:
- Ecotoxicity assays : Test on model organisms (Daphnia magna, algae) to determine LC₅₀/EC₅₀ values .
- Degradation studies : Use HPLC-MS/MS to monitor hydrolysis/photolysis products under simulated environmental conditions (pH, UV exposure) .
- Computational modeling : Apply EPI Suite to predict bioaccumulation (log P) and persistence (half-life) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
